molecular formula C10H13N3O4S B069056 1-Azido-2-hydroxy-3-tosyloxypropane CAS No. 168431-73-0

1-Azido-2-hydroxy-3-tosyloxypropane

Cat. No. B069056
M. Wt: 271.3 g/mol
InChI Key: GSOZMIFQWCNBHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido compounds often involves regiospecific reactions that allow for precise control over the introduction of the azido group into the molecule. For example, the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a notable method for synthesizing 1H-[1,2,3]-triazoles, demonstrating the versatility of azido groups in organic synthesis (Tornøe, Christensen, & Meldal, 2002). Similarly, azido esters, closely related to 1-Azido-2-hydroxy-3-tosyloxypropane, have been synthesized and characterized, showcasing the applicability of azido groups in energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Molecular Structure Analysis

The molecular structure of azido compounds is critical for understanding their reactivity and properties. Structural analyses, such as X-ray diffraction, provide insight into the spatial arrangement of atoms within the molecule, which is essential for predicting reaction pathways and outcomes. For instance, the X-ray structure analysis of 2-azido-2-methylpropanoic acid offers valuable structural information on the azido group's orientation, which is relevant to understanding the molecular structure of 1-Azido-2-hydroxy-3-tosyloxypropane (Tornøe, Christensen, & Meldal, 2002).

Chemical Reactions and Properties

Azido compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, making them valuable intermediates in organic synthesis. The azido group acts as a versatile functional group that can be transformed into amines, amides, and other nitrogen-containing compounds. The synthesis and characterization of azido esters further illustrate the chemical reactivity and potential applications of azido compounds in the development of energetic materials (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Scientific Research Applications

Organic Synthesis and Chemical Modifications

  • Peptidotriazoles Synthesis

    A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating the compound's role in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002).

  • Synthesis of Sugar-derived Morpholine Triazoles

    The azidation of 1,2-anhydro sugars leading to the formation of 2-hydroxy-1-azido sugars, which were then converted to sugar-derived morpholine triazoles, showcases the compound's utility in synthesizing structurally diverse sugar derivatives for potential biological applications (Reddy et al., 2011).

  • Catalytic Azidation

    Direct catalytic azidation of α-hydroxyketones using a simple catalyst system underlines the importance of 1-Azido-2-hydroxy-3-tosyloxypropane in synthesizing azido ketones, which are key intermediates in organic synthesis (Kumar et al., 2013).

Photocrosslinkable Polymers and Drug Delivery

  • Photocrosslinkable Chitosan Derivatives: The modification of chitosan with azido groups to prepare photocrosslinkable derivatives for drug delivery applications. This technique allows for the controlled release of drugs, indicating the compound's potential in developing new drug delivery systems (Jameela et al., 2002).

Energetic Materials

  • Synthesis of Energetic Azido Esters: The development of energetic materials through the synthesis of azido esters demonstrates the compound's application in creating high-energy density materials for propellants and explosives (Pant et al., 2006).

Enantioselective Synthesis

  • Enzymatic Resolution of Epoxides: The enzymatic resolution of 2-alkyl-2-aryl-disubstituted epoxides using sodium azide showcases the use of 1-Azido-2-hydroxy-3-tosyloxypropane in producing enantioselective 1-azido-2-arylpropan-2-ols, crucial for synthesizing amino alcohols and aziridines containing a tertiary center (Molinaro et al., 2010).

Novel Materials

  • Cellulose-Based Azide Energetic Material: The preparation of 1-azido-2-hydroxypropyl cellulose ether as a potential energetic material, by reacting cellulose with glycidyl azide, highlights the compound's role in creating novel materials with high nitrogen content for energetic applications (Yang et al., 2011).

properties

IUPAC Name

(3-azido-2-hydroxypropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-8-2-4-10(5-3-8)18(15,16)17-7-9(14)6-12-13-11/h2-5,9,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOZMIFQWCNBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558445
Record name 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-2-hydroxy-3-tosyloxypropane

CAS RN

168431-73-0
Record name 3-Azido-2-hydroxypropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane 13 (2.2 g, 13.99 mmol) was dissolved in methanol (25 mL). To this solution was added a solution of HCl in diethyl ether (2M, 5 mL) at 0° C. The mixture was stirred at room temperature overnight, and then concentrated under reduced pressure to afford a yellow oil which was used for the next step without purification. After drying for 0.5 hr, the residue was dissolved in CH2Cl2 (30 mL) and was treated with Bu2SnO (0.071 mg, 0.3 mmol), followed by TsCl (2.86 g, 15.0 mmol) and TEA (2.2 mL, 16 mmol). After stirring for 3 hr at room temperature, water (30 mL) was added and the organic layer was separated. The aqueous layer was extracted with CH2Cl2 (2×50 mL) and the organic layer was consecutively washed with H2O (50 mL) and brine (50 mL) and dried over MgSO4. The solvent was removed under vacuum and the residue was purified on silica gel using 33% EtOAc/hexanes as the eluent to afford 1.86 g of 14 (48% yield) as a clear, colorless oil. 1H NMR (CDCl3, 400 MHz) δ: 7.77 (d, J=8.0 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 3.96-4.09 (m, 3H), 3.31-3.40 (m, 2H), 2.43 (s, 3H). Mass Spec (lo-res): Calc'd for C10H13N3O4S: 271.06; found: 294.1 (M+Na+).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
2.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Yield
48%

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